molecular formula C16H22BrNO3 B2631048 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine CAS No. 2241142-43-6

4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine

Cat. No. B2631048
CAS RN: 2241142-43-6
M. Wt: 356.26
InChI Key: HXAVOHCGNNOWAA-UHFFFAOYSA-N
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Description

“4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine” is a chemical compound with the CAS Number: 2241142-43-6 . It has a molecular weight of 356.26 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22BrNO3/c17-13-3-4-14-15 (2-1-8-20-16 (14)12-13)21-11-7-18-5-9-19-10-6-18/h3-4,12,15H,1-2,5-11H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 356.26 . It’s stored at room temperature and is in the form of an oil . More specific physical and chemical properties might be available in specialized chemical literature or databases.

Scientific Research Applications

Binding Affinity and Dopamine Receptor Interaction

Compounds structurally similar to 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine have been studied for their affinity to dopamine receptors. Derivatives of tetrahydro-1H-[1]benzoxepino[2,3,4-ij]isoquinolines, a structurally related compound, show low affinity to D(1) receptors and interact with D(2) receptors, suggesting potential implications in neurological research and drug development. The interaction with dopamine receptors indicates the potential of these compounds in studying neurological pathways and developing treatments for related disorders (Claudi et al., 2000).

Synthetic Methodology and Chemical Reactivity

Studies have explored the synthetic pathways involving morpholine derivatives, indicating the chemical versatility and potential applications of compounds like 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine in medicinal chemistry. Reactions involving thioamides and bromoacetate, leading to the synthesis of 4-Morpholinocoumarin and cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, demonstrate the compound’s reactivity and utility in synthesizing various bioactive molecules (Jagodziński et al., 2000).

Antiinflammatory Potential

Enamine derivatives of 1,2,3,4-Tetrahydro-7,8-dimethoxy-1-p-tosyl-1-benzazepin-5-one, structurally related to 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine, have demonstrated significant antiinflammatory activity, suggesting the potential of this compound in anti-inflammatory drug development (Nagarapu & Rao, 2002).

Bioactivities Against Pro-inflammatory Enzymes

Compounds related to benzoxepins, a core structure in 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine, have shown bioactivities against inducible pro-inflammatory cyclooxygenase and lipoxygenase, indicating potential anti-inflammatory and antioxidative applications (Chakraborty & Raola, 2019).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the data I have. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c17-13-3-4-14-15(2-1-8-20-16(14)12-13)21-11-7-18-5-9-19-10-6-18/h3-4,12,15H,1-2,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAVOHCGNNOWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)Br)OC1)OCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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